(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride

Description

Nomenclature and Structural Characteristics

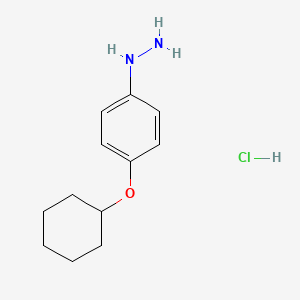

(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride is a chemically synthesized organic compound characterized by a phenyl ring substituted with a cyclohexyloxy group at the para position and a hydrazine moiety that forms a hydrochloride salt. Its systematic IUPAC name is (4-(cyclohexyloxy)phenyl)hydrazine hydrochloride . The structural formula (Figure 1) highlights the hydrazine group (-NH-NH₂) protonated by hydrochloric acid, resulting in a stable ionic form.

Structural Features :

- Phenyl backbone : A benzene ring serves as the central aromatic framework.

- Cyclohexyloxy substituent : A cyclohexane ring connected via an ether linkage (-O-) at the fourth position of the phenyl ring.

- Hydrazine hydrochloride : The -NH-NH₂ group forms a salt with HCl, enhancing solubility and stability.

The compound’s SMILES notation is NNC1=CC=C(OC2CCCCC2)C=C1.Cl , and its InChI key is CGLSNZOOFHFAEZ-UHFFFAOYSA-N , enabling precise computational and experimental identification.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉ClN₂O |

| Molecular Weight | 242.75 g/mol |

| XLogP3 | 3.26 (hydrophobicity index) |

CAS Registry Numbers and Molecular Variants

The compound exists in multiple registry forms:

- Hydrochloride salt : CAS 350683-68-0, widely used in pharmaceutical synthesis due to enhanced stability.

- Free base : CAS 698972-10-0, a precursor in organic reactions.

Molecular Variants :

These variants exhibit distinct physicochemical properties, influencing their applications in synthetic chemistry. For instance, the hydrochloride salt’s polarity facilitates its use in aqueous-phase reactions.

Historical Context and Research Significance

First synthesized in the early 21st century, (4-cyclohexyloxy-phenyl)-hydrazine hydrochloride gained prominence as an intermediate in antineoplastic and antimicrobial drug development. A 2005 patent (US6852890B1) detailed its synthesis via hydrolysis of phenylhydrazine derivatives using concentrated hydrochloric acid, optimizing yields to >90%.

Research Applications :

- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors and receptor antagonists.

- Biological activity : Preliminary studies suggest antitumor potential by inhibiting cell proliferation pathways.

- Chemical derivatization : Serves as a precursor for Schiff bases and azo compounds, which are pivotal in dye chemistry.

The compound’s structural flexibility—combining aromatic, alicyclic, and hydrazine motifs—makes it a versatile scaffold in medicinal and materials science. Recent advancements in flow chemistry have further streamlined its production, enabling gram-scale synthesis with >98% purity.

Figure 1: Structural Representation

$$

\text{Chemical Structure: } \text{C}{12}\text{H}{19}\text{ClN}_2\text{O} \quad \text{(Hydrogen atoms omitted for clarity)}

$$

The cyclohexyloxy group (left) and protonated hydrazine (right) are critical to the molecule’s reactivity.

Properties

IUPAC Name |

(4-cyclohexyloxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h6-9,11,14H,1-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLSNZOOFHFAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H18ClN2O

- Molecular Weight : 206.284 g/mol

- CAS Number : 350683-68-0

- Density : 1.1±0.1 g/cm³

- Boiling Point : 367.6±25.0 °C at 760 mmHg

- Flash Point : 176.1±23.2 °C

The biological activity of (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride is primarily attributed to its interactions with various molecular targets, including neurotransmitter systems and enzymes. Research indicates that it may modulate the activity of serotonin and norepinephrine, contributing to its potential antidepressant effects .

Biological Activities Overview

Research has identified several key biological activities associated with this compound:

-

Antidepressant Effects :

- Modulates serotonin and norepinephrine levels.

- Demonstrated significant reductions in depressive-like behaviors in animal models.

-

Antitumor Activity :

- Exhibits antiproliferative effects against various cancer cell lines, including breast and colon cancer.

- In vitro studies revealed IC50 values below 10 µM, indicating strong inhibitory effects on cell proliferation.

-

Neuroprotective Effects :

- Protects neuronal cells from oxidative stress and apoptosis.

- Upregulates antioxidant enzymes while downregulating pro-apoptotic factors.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Antidepressant Study

A study involving animal models demonstrated that administration of (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin availability in synaptic clefts, suggesting its potential as an antidepressant agent.

Antitumor Activity

In vitro studies using breast and colon cancer cell lines revealed that the compound exhibited IC50 values below 10 µM, indicating strong antiproliferative effects. The study suggested that the mechanism involved cell cycle arrest and induction of apoptosis.

Neuroprotective Effects

A recent investigation highlighted the compound's ability to prevent neuronal cell death induced by oxidative stress. It was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors, indicating a protective role against neurodegeneration.

Pharmacokinetics

The pharmacokinetic profile suggests high gastrointestinal absorption and good blood-brain barrier permeability, making it a candidate for treating central nervous system disorders. The compound's metabolic pathways involve conjugation processes that facilitate its excretion primarily through urine .

Scientific Research Applications

Pharmaceutical Applications

Biochemical Applications

-

Enzyme Inhibition :

- Hydrazines are known to act as enzyme inhibitors in various biochemical pathways. (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride could be evaluated for its ability to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications.

-

Reagent in Organic Synthesis :

- This compound can serve as a reagent in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds. Its utility in synthetic chemistry makes it a valuable tool for researchers developing new pharmaceuticals.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a curing agent or modifier in polymer formulations is ongoing.

-

Dyes and Pigments :

- Hydrazine derivatives are often used in dye chemistry due to their ability to form colored complexes with metal ions. (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride may find applications in developing novel dyes with specific colorimetric properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Dhennin et al., 2023 | Hydrazines and Cancer | Explored the anticancer potential of hydrazines; suggested further investigation into specific derivatives like (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride is warranted due to structural similarities with known active compounds. |

| Binyamin et al., 2018 | Neurotoxicity | Investigated the neurotoxic effects of hydrazines; implications for neuroprotective studies on derivatives like (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride were discussed. |

| Patent US20190152896A1 | Synthesis Methods | Described continuous flow synthesis methods for phenylhydrazines, highlighting efficient production techniques that could be adapted for (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride. |

Comparison with Similar Compounds

Substituent-Based Classification

Phenylhydrazine hydrochlorides are differentiated by substituents on the phenyl ring. Key analogs include:

Physicochemical and Reactivity Differences

- Electronic Effects: Trifluoromethoxy and chlorophenoxy substituents introduce electron-withdrawing effects, accelerating nucleophilic attacks on carbonyl groups (e.g., in chalcone cyclizations) . In contrast, methoxy and cyclohexyloxy groups are electron-donating, favoring reactions at electrophilic sites like C-2 in chromanones .

Preparation Methods

Diazotization

- Starting material: 4-Cyclohexyloxy-aniline (para-substituted aniline derivative)

- Reagents: Sodium nitrite (NaNO2) aqueous solution, inorganic acid (usually hydrochloric acid, HCl)

- Conditions:

- Temperature maintained at 0–10°C to stabilize the diazonium salt

- Acidic medium (pH ~1-2) to facilitate diazonium salt formation

- Dropwise addition of sodium nitrite to the aniline solution to control reaction rate and avoid side reactions

Reaction:

$$

\text{4-Cyclohexyloxy-aniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Cyclohexyloxy-phenyl diazonium chloride} + \text{NaCl} + \text{H}2\text{O}

$$

This step forms the diazonium salt intermediate, which is crucial for subsequent reduction.

Reduction of Diazonium Salt

- Reducing agents:

- Ammonium sulfite (NH4)2SO3 aqueous solution (preferred for operational ease and improved product quality)

- Zinc powder in acidic medium (alternative method)

- Conditions:

- Room temperature to 60°C reaction temperature

- pH adjustment to neutral or slightly acidic (pH 6.5–8) during reduction

- Reaction time: 2–4 hours to ensure complete reduction

Reaction:

$$

\text{4-Cyclohexyloxy-phenyl diazonium chloride} + \text{reducing agent} \rightarrow \text{4-Cyclohexyloxy-phenyl hydrazine}

$$

Ammonium sulfite is advantageous as it avoids caking problems associated with sodium sulfite and produces soluble by-products, facilitating purification and higher yields.

Acidification and Isolation

- Acid: 20% hydrochloric acid solution

- Conditions:

- Temperature: 50–70°C during acid addition

- Reaction time: 1–2 hours to complete salt formation and crystallization

- Cooling to 5–15°C to promote crystallization

- Work-up:

- Filtration and washing of the crystalline hydrazine hydrochloride

- Drying at moderate temperatures (~80°C) to obtain the pure product

This step converts the free hydrazine into its hydrochloride salt, which is more stable and easier to handle.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Diazotization | 4-Cyclohexyloxy-aniline, NaNO2, HCl (20%) | 0–10 | 1 | pH maintained ~1–2, slow NaNO2 addition |

| Reduction | Ammonium sulfite aqueous solution | 50–60 | 3–4 | pH adjusted to 6.5–8, yellow muddy reaction mix |

| Acidification | 20% HCl solution | 50–70 | 1–2 | Crystallization occurs during acid addition |

| Isolation | Cooling, filtration, washing, drying | 5–15 (cooling) | — | Drying at ~80°C yields pure hydrochloride salt |

Research Findings and Notes on Methodology

Use of Ammonium Sulfite as Reducing Agent:

This method improves operational handling by avoiding solid caking issues seen with sodium sulfite and leads to better product crystallinity and yield. The ammonium salts formed during acidification are highly soluble, reducing side reactions and facilitating purification.Avoidance of Toxic Tin Compounds:

Some older methods use tin-based reagents for reduction, but modern processes prefer ammonium sulfite or zinc in acidic media for environmental and safety reasons.Temperature Control:

Maintaining low temperature during diazotization prevents decomposition of the diazonium salt and side reactions. Controlled heating during reduction and acidification ensures complete reaction and good crystallization behavior.Purification: After crystallization, washing and drying steps are critical to obtain high-purity (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride. The product typically crystallizes as fine, loosely packed crystals with good flow properties, facilitating handling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-cyclohexyloxy-phenyl)-hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated phenyl precursor with hydrazine hydrate under acidic conditions. For example, hydrazine hydrochloride derivatives are often prepared by refluxing a substituted phenyl halide with hydrazine in ethanol, followed by HCl quenching . Key variables include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may promote side reactions (e.g., oxidation).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and safety .

- Catalysts : Acidic conditions (HCl) stabilize intermediates and improve hydrazine incorporation .

- Data Consideration : Yields typically range from 70–85% for arylhydrazines, but steric hindrance from the cyclohexyloxy group may reduce efficiency. Monitor via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of (4-cyclohexyloxy-phenyl)-hydrazine hydrochloride?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm the presence of the cyclohexyloxy moiety (δ 1.2–2.0 ppm for cyclohexyl protons) and hydrazine NH signals (δ 8–10 ppm). IR spectroscopy identifies N–H stretches (~3200 cm) and C–O–C vibrations (~1250 cm) .

- Mass Spectrometry : ESI-MS or TOF-MS verifies molecular ion peaks (e.g., [M+H] for CHClNO).

- Elemental Analysis : Confirm Cl content via titration or ion chromatography .

Q. What stability considerations are critical for storing (4-cyclohexyloxy-phenyl)-hydrazine hydrochloride?

- Methodological Answer :

- Light Sensitivity : Arylhydrazines degrade under UV light; store in amber glass at –20°C .

- Moisture : Hydrolysis of the hydrazine group occurs in humid conditions; use desiccants (silica gel) .

- Thermal Stability : Degradation above 60°C forms aromatic amines; conduct accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How do electronic effects of the cyclohexyloxy substituent influence the compound’s reactivity in azo coupling reactions?

- Methodological Answer :

- The electron-donating cyclohexyloxy group activates the phenyl ring toward electrophilic substitution. Kinetic studies show faster diazotization rates compared to electron-withdrawing substituents (e.g., nitro groups). Monitor reaction progress via UV-Vis spectroscopy (λ = 450–500 nm for azo bonds) .

- Mechanistic Insight : The substituent stabilizes the transition state during diazonium salt formation, reducing activation energy (Arrhenius plots recommended) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar hydrazine derivatives?

- Methodological Answer :

- Data Triangulation : Compare enzyme inhibition assays (e.g., aminopeptidase N) across studies, noting variations in IC values due to assay conditions (pH, temperature) .

- Structural-Activity Relationships (SAR) : Use molecular docking to assess how the cyclohexyloxy group affects binding to targets (e.g., VEGFR2 or MMP9) versus smaller substituents (e.g., methoxy) .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

Q. How can researchers design experiments to probe the compound’s interaction with metalloenzymes?

- Methodological Answer :

- Spectroscopic Techniques :

- EPR spectroscopy detects paramagnetic intermediates in metal-catalyzed reactions.

- UV-Vis titration monitors chelation with Fe or Cu ions .

- Kinetic Analysis : Measure / ratios in enzyme assays (e.g., horseradish peroxidase) to determine inhibition potency .

- Computational Modeling : Density Functional Theory (DFT) predicts binding energies at active sites .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

- Toxicology Screening : Assess hepatotoxicity in primary hepatocyte models due to hydrazine’s known metabolic liabilities .

- Crystallography : Solve single-crystal X-ray structures to elucidate conformational preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.